molecular formula C19H13F3N6OS B2843198 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 894053-65-7

2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2843198
CAS No.: 894053-65-7
M. Wt: 430.41
InChI Key: FHOVVPIRTRQVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide features a triazolopyridazine core substituted with a pyridin-2-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further functionalized with a 3-(trifluoromethyl)phenyl group. The sulfur bridge may contribute to metabolic stability and solubility .

Properties

IUPAC Name

2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)12-4-3-5-13(10-12)24-17(29)11-30-18-26-25-16-8-7-15(27-28(16)18)14-6-1-2-9-23-14/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOVVPIRTRQVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell signaling pathways related to cancer progression . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (Substituents) Substituent on Triazolopyridazine Acetamide Aryl Group Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL) Key Features
Target Compound (6-pyridin-2-yl, 3-sulfanyl) Pyridin-2-yl 3-(Trifluoromethyl)phenyl ~374.3* Not reported Pyridine enhances π-π stacking; CF₃ improves lipophilicity
2-{[3-(3-Fluorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(CF₃)phenyl]acetamide () 3-Fluorophenyl 3-(Trifluoromethyl)phenyl ~376.3 Not reported Fluorine increases electronegativity, potentially improving target affinity
2-[[6-(4-Methylphenyl)triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () 4-Methylphenyl None (free acetamide) 299.35 11.2 Methyl group enhances hydrophobicity; lower molecular weight improves solubility
2-(4-Ethoxyphenyl)-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () 3-Methyl 4-Ethoxyphenyl ~403.4* Not reported Ethoxy group may modulate solubility and metabolic stability
5-(Furan-2-yl)-1,2,4-triazol-3-sulfanyl-N-acetamide () Furan-2-yl (triazole core) Varied aryl groups ~280–320 Not reported Furan introduces polarity; anti-exudative activity in rat models

*Estimated based on molecular formula.

Key Findings from Analog Studies

Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl substituent () introduces electron-withdrawing effects, which may enhance binding to targets like kinases or receptors requiring polar interactions. In contrast, the pyridin-2-yl group in the target compound offers both electron-rich π-systems and hydrogen-bonding capability .

Impact of the Trifluoromethyl Group :

  • The 3-(trifluoromethyl)phenyl group in the target compound and its analog () enhances lipophilicity, which is critical for blood-brain barrier penetration or interaction with hydrophobic protein pockets. However, excessive lipophilicity may reduce solubility, necessitating formulation optimization .

This aligns with the target compound’s structural motifs, though direct bioactivity data for the latter are lacking . 4-Ethoxyphenyl () and similar groups may balance solubility and metabolic stability by reducing cytochrome P450-mediated oxidation .

Biological Activity

The compound 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 894053-65-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound features a unique combination of a triazolo-pyridazine core and a trifluoromethyl phenyl group. Its molecular formula is C19H13F3N6OSC_{19}H_{13}F_{3}N_{6}OS with a molecular weight of 430.4 g/mol. The structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that derivatives of triazolo-pyridazine exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has shown promising results in several studies:

  • Anticancer Activity :
    • In vitro studies have demonstrated that similar triazolo-pyridazine derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, compounds with similar structures showed IC50 values in the low micromolar range (e.g., 1.06 ± 0.16 μM against A549) .
  • Mechanism of Action :
    • The mechanism of action for this class of compounds often involves the inhibition of crucial kinases like c-Met. For example, related compounds have shown IC50 values against c-Met kinase comparable to established inhibitors . This suggests that the compound may interfere with signaling pathways critical for cancer cell proliferation.

In Vitro Cytotoxicity Studies

A comprehensive study evaluated various triazolo-pyridazine derivatives for their cytotoxic effects using the MTT assay across several cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

This data indicates that the compound exhibits potent cytotoxicity, particularly against lung and breast cancer cell lines .

Enzymatic Activity

The enzymatic activity against c-Met was assessed, revealing an IC50 value of approximately 0.090μM0.090\,\mu M, indicating strong inhibitory potential and suggesting its use as a lead compound for further development in targeted therapies .

Pharmacological Implications

The pharmacological profile of triazolo-pyridazine derivatives suggests their potential as novel anticancer agents due to their ability to selectively inhibit tumor growth while sparing normal cells to some extent. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy.

Q & A

Q. What are the key structural features of the compound, and how do they influence its biological activity?

The compound features:

  • A triazolo[4,3-b]pyridazine core , which enhances π-π stacking interactions with biological targets like enzymes or receptors .
  • A sulfanylacetamide linker , enabling covalent or non-covalent binding to cysteine residues or hydrophobic pockets .
  • A 3-(trifluoromethyl)phenyl group , contributing to metabolic stability and lipophilicity via electron-withdrawing effects . These structural motifs are critical for modulating target affinity and pharmacokinetic properties.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and stability under storage conditions .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What are the common synthetic intermediates for this compound, and how are they prepared?

Synthesis typically involves:

  • Pyridazine intermediates : Prepared via cyclocondensation of hydrazine derivatives with diketones .
  • Triazolo-pyridazine cores : Synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Sulfanylacetamide linkage : Formed via nucleophilic substitution between a thiol-containing intermediate and chloroacetamide derivatives .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis to improve yield and purity?

Critical parameters include:

  • Temperature control : Lower temperatures (0–5°C) during coupling reactions reduce side products .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility .
  • Catalysts : Use Pd/C or Ni catalysts for hydrogenation steps to minimize dehalogenation side reactions .
  • Workup protocols : Silica gel chromatography (ethyl acetate/hexane gradient) effectively isolates intermediates . Yield improvements (from ~40% to >70%) have been reported with optimized reflux times and stoichiometric ratios .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Compound stability : Pre-test stability in assay buffers (pH 7.4, 37°C) using HPLC .
  • Target selectivity : Use orthogonal methods (e.g., SPR, ITC) to validate binding kinetics . For example, conflicting IC₅₀ values (1–10 µM) in kinase inhibition assays were resolved by controlling ATP concentrations .

Q. How does the trifluoromethyl group influence reactivity and pharmacokinetics?

The -CF₃ group:

  • Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays .
  • Increases lipophilicity (logP ~3.5), improving blood-brain barrier permeability in rodent models .
  • Modulates electronic effects , directing electrophilic aromatic substitution to meta positions in derivatization reactions .

Q. What in silico methods predict biological targets and off-target effects?

Computational approaches include:

  • Molecular docking (AutoDock Vina) to prioritize kinases or GPCRs based on binding pocket complementarity .
  • QSAR models trained on triazolo-pyridazine analogs to predict ADMET properties .
  • Molecular dynamics simulations (GROMACS) to assess target binding stability over 100-ns trajectories .

Q. How can stability issues under varying pH conditions be addressed?

Stability profiling reveals:

  • Acidic conditions (pH <3) : Hydrolysis of the acetamide group occurs; use lyophilization for long-term storage .
  • Neutral/basic conditions (pH 7–9) : Compound remains stable for >48 hours, suitable for in vitro assays .
  • Buffering agents : Phosphate buffers (pH 7.4) prevent degradation during biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.